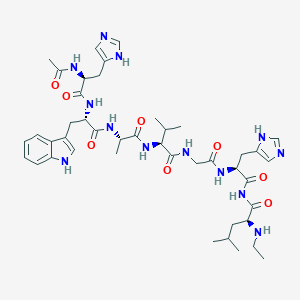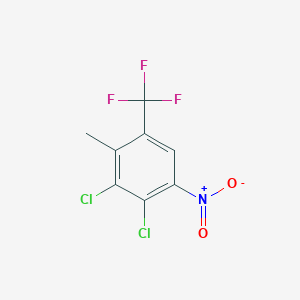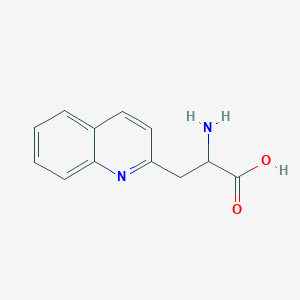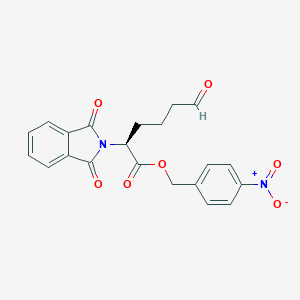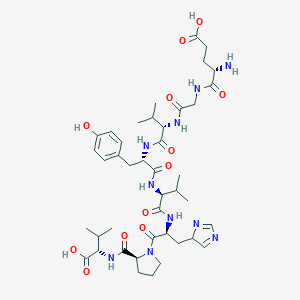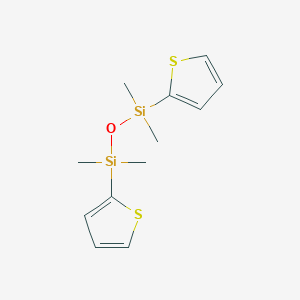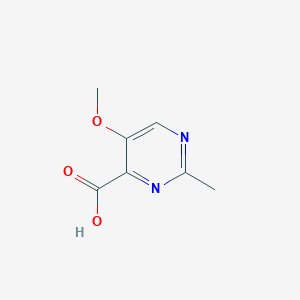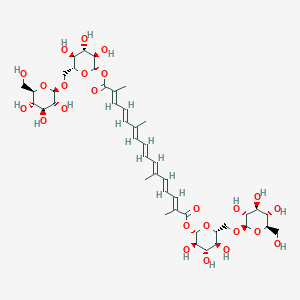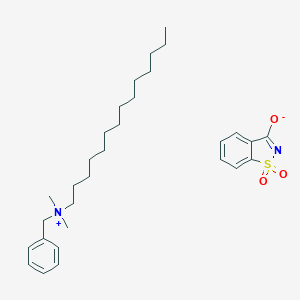![molecular formula C8H12F2 B039926 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane CAS No. 123883-63-6](/img/structure/B39926.png)
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane, also known as DF-MBT, is a bicyclic compound that has been synthesized for various scientific research applications. The compound has shown potential as a tool for studying the effects of certain chemical structures on biological systems.
Applications De Recherche Scientifique
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has been used in various scientific research applications, including as a tool for studying the effects of certain chemical structures on biological systems. It has been used to investigate the mechanism of action of certain drugs and to explore the potential of new drug candidates. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been used in the development of new materials for use in the electronics and semiconductor industries.
Mécanisme D'action
The exact mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane is not fully understood. However, it is believed to act as a radical scavenger, which can help protect cells from oxidative damage. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been shown to have anti-inflammatory properties, which may be related to its radical scavenging activity.
Biochemical and Physiological Effects:
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to improve mitochondrial function, which can help protect cells from damage. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, there are also limitations to using 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its radical scavenging activity may interfere with certain assays, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane. One potential area of research is the development of new drug candidates based on the structure of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane. Another potential area of research is the use of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane in the development of new materials for use in the electronics and semiconductor industries. Additionally, further research is needed to fully understand the mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane and to explore its potential as a tool for studying the effects of certain chemical structures on biological systems.
Méthodes De Synthèse
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane can be synthesized using a one-pot, three-step reaction starting with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 1,3-cyclohexadiene. The reaction involves the addition of difluorocarbene to the cyclohexadiene, followed by oxidation with TEMPO to form the bicyclic compound. The final step involves the methylation of the nitrogen in the bicyclic ring using iodomethane.
Propriétés
Numéro CAS |
123883-63-6 |
|---|---|
Formule moléculaire |
C8H12F2 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
7,7-difluoro-1-methylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12F2/c1-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
Clé InChI |
BMQSIYVXHMOPFB-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1C2(F)F |
SMILES canonique |
CC12CCCCC1C2(F)F |
Synonymes |
Bicyclo[4.1.0]heptane, 7,7-difluoro-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



